

# Spectroscopic data for Phenyl pyridin-3-ylcarbamate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Phenyl pyridin-3-ylcarbamate

Cat. No.: B100298

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## Spectroscopic Data for Phenyl Pyridin-3-ylcarbamate: A Technical Guide

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**Abstract:** This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Phenyl pyridin-3-ylcarbamate**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies to aid in the characterization of this and related molecular scaffolds.

## Introduction to Phenyl Pyridin-3-ylcarbamate and its Spectroscopic Characterization

**Phenyl pyridin-3-ylcarbamate** is a molecule featuring a carbamate linkage between a phenyl group and a 3-aminopyridine moiety. Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals, often acting as bioisosteres of amides with improved metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, imparts specific physicochemical properties and potential for hydrogen bonding interactions.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of **Phenyl pyridin-3-ylcarbamate**, offering a valuable reference for its synthesis and characterization.

**Statement on Predicted Data:** The spectroscopic data presented in this guide are predicted based on established principles of chemical spectroscopy and analysis of structurally similar compounds. While these predictions are grounded in solid scientific reasoning, experimental verification is recommended upon synthesis of the compound.

## Predicted $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. The predicted  $^1\text{H}$  NMR data for **Phenyl pyridin-3-ylcarbamate** in a standard deuterated solvent like DMSO- $d_6$  are summarized in Table 1.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Phenyl Pyridin-3-ylcarbamate** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~10.2	s	N-H
~8.7	d	H-2'
~8.3	dd	H-6'
~8.0	ddd	H-4'
~7.5	m	H-2, H-6
~7.4	m	H-4
~7.2	m	H-3, H-5

Note: Predicted chemical shifts ( $\delta$ ) are approximate and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

## Interpretation of the Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **Phenyl pyridin-3-ylcarbamate** is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the carbamate N-H proton.

- **Carbamate N-H Proton:** The proton on the carbamate nitrogen is expected to appear as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic pyridine ring, as well as potential hydrogen bonding with the DMSO solvent.
- **Pyridine Ring Protons:** The protons on the 3-substituted pyridine ring are expected to be in the aromatic region and will exhibit characteristic splitting patterns.
  - **H-2' and H-6':** These protons are adjacent to the nitrogen atom in the pyridine ring, which is strongly electron-withdrawing. Consequently, they are expected to be the most deshielded of the pyridine protons, with predicted chemical shifts around 8.7 ppm (H-2') and 8.3 ppm (H-6'). The H-2' proton is anticipated to appear as a doublet, while the H-6' proton will likely be a doublet of doublets.
  - **H-4':** This proton is expected to be a doublet of doublet of doublets around 8.0 ppm due to coupling with H-2', H-5', and H-6'.
- **Phenyl Ring Protons:** The protons on the phenyl ring will also appear in the aromatic region, but at slightly more upfield positions compared to the pyridine protons.
  - **H-2, H-6, H-3, H-5, and H-4:** These protons are expected to appear as a series of multiplets between 7.2 and 7.5 ppm. The electronic effect of the carbamate oxygen will have a subtle influence on their chemical shifts.

## Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of a molecule. The predicted  $^{13}\text{C}$  NMR data for **Phenyl pyridin-3-ylcarbamate** are presented in Table 2.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Phenyl Pyridin-3-ylcarbamate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~153.5	C=O
~151.0	C-1
~145.0	C-2'
~142.0	C-6'
~135.0	C-3'
~129.5	C-3, C-5
~125.0	C-4
~124.0	C-5'
~121.0	C-2, C-6
~120.0	C-4'

## Interpretation of the Predicted $^{13}\text{C}$ NMR Spectrum

- **Carbonyl Carbon:** The carbon of the carbonyl group in the carbamate linkage is expected to be the most downfield signal, with a predicted chemical shift of approximately 153.5 ppm.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the electronegativity of the heteroatoms and the overall electronic distribution in the rings.
  - **C-1:** The carbon of the phenyl ring attached to the carbamate oxygen is expected to be significantly deshielded, with a predicted chemical shift around 151.0 ppm.
  - **Pyridine Carbons:** The carbons of the pyridine ring will have varied chemical shifts due to the influence of the nitrogen atom and the carbamate substituent. C-2' and C-6' are expected to be the most downfield among the pyridine carbons.
  - **Phenyl Carbons:** The remaining phenyl carbons are predicted to appear in the range of 121.0 to 129.5 ppm.

## Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for **Phenyl pyridin-3-ylcarbamate** are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands for **Phenyl Pyridin-3-ylcarbamate**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3300	N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~1720	C=O	Stretching
~1600, ~1480	Aromatic C=C	Stretching
~1220	C-O	Stretching
~750, ~690	Aromatic C-H	Out-of-plane bending

## Interpretation of the Predicted IR Spectrum

- **N-H Stretch:** A prominent absorption band is expected around 3300 cm<sup>-1</sup> corresponding to the N-H stretching vibration of the carbamate group.
- **Aromatic C-H Stretch:** Weaker bands are anticipated in the 3100-3000 cm<sup>-1</sup> region, characteristic of C-H stretching in the aromatic rings.
- **C=O Stretch:** A strong absorption band around 1720 cm<sup>-1</sup> is predicted for the carbonyl (C=O) stretching of the carbamate. This is a key diagnostic peak.
- **Aromatic C=C Stretches:** Multiple bands of variable intensity are expected in the 1600-1480 cm<sup>-1</sup> region due to the C=C stretching vibrations within the phenyl and pyridine rings.
- **C-O Stretch:** The C-O stretching of the carbamate ester linkage is predicted to show a strong band around 1220 cm<sup>-1</sup>.
- **Aromatic C-H Bending:** Strong bands in the fingerprint region, around 750 cm<sup>-1</sup> and 690 cm<sup>-1</sup>, are expected from the out-of-plane C-H bending of the monosubstituted phenyl and 3-

substituted pyridine rings, respectively.

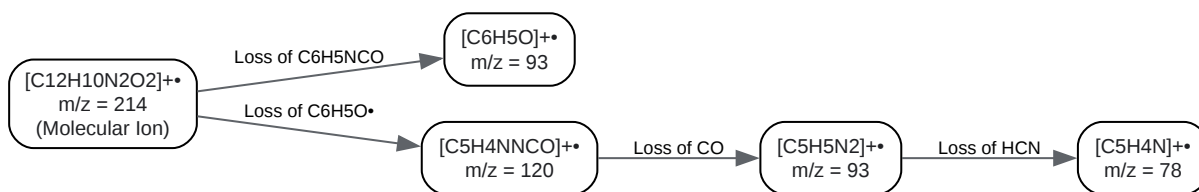
## Predicted Mass Spectrometric (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Phenyl pyridin-3-ylcarbamate** ( $C_{12}H_{10}N_2O_2$ ), the predicted molecular weight is 214.22 g/mol .

- **Molecular Ion Peak ( $M^{+\bullet}$ ):** In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at  $m/z = 214$ .

## Predicted Fragmentation Pathways

The fragmentation of **Phenyl pyridin-3-ylcarbamate** is likely to proceed through several key pathways initiated by the ionization of the molecule. The most probable fragmentation patterns are depicted in the diagram below.



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Caption: Predicted major fragmentation pathways of **Phenyl pyridin-3-ylcarbamate** in EI-MS.

- **Loss of Phenyl Isocyanate:** Cleavage of the  $N-C(O)$  bond could lead to the loss of phenyl isocyanate ( $C_6H_5NCO$ ), resulting in a fragment corresponding to the 3-hydroxypyridine radical cation at  $m/z = 95$ .
- **Loss of Phenoxy Radical:** Cleavage of the  $O-C(\text{phenyl})$  bond can result in the loss of a phenoxy radical ( $C_6H_5O\bullet$ ), leading to a pyridin-3-yl isocyanate fragment at  $m/z = 120$ .
- **Further Fragmentation:** The fragment at  $m/z = 120$  can further lose carbon monoxide ( $CO$ ) to give a fragment at  $m/z = 92$ . Subsequent loss of  $HCN$  from the pyridine ring fragments is also a common fragmentation pathway.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like **Phenyl pyridin-3-ylcarbamate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1H$  NMR spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO- $d_5$  at 2.50 ppm).
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}C$  NMR spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak (e.g., DMSO- $d_6$  at 39.52 ppm).

### Infrared (IR) Spectroscopy

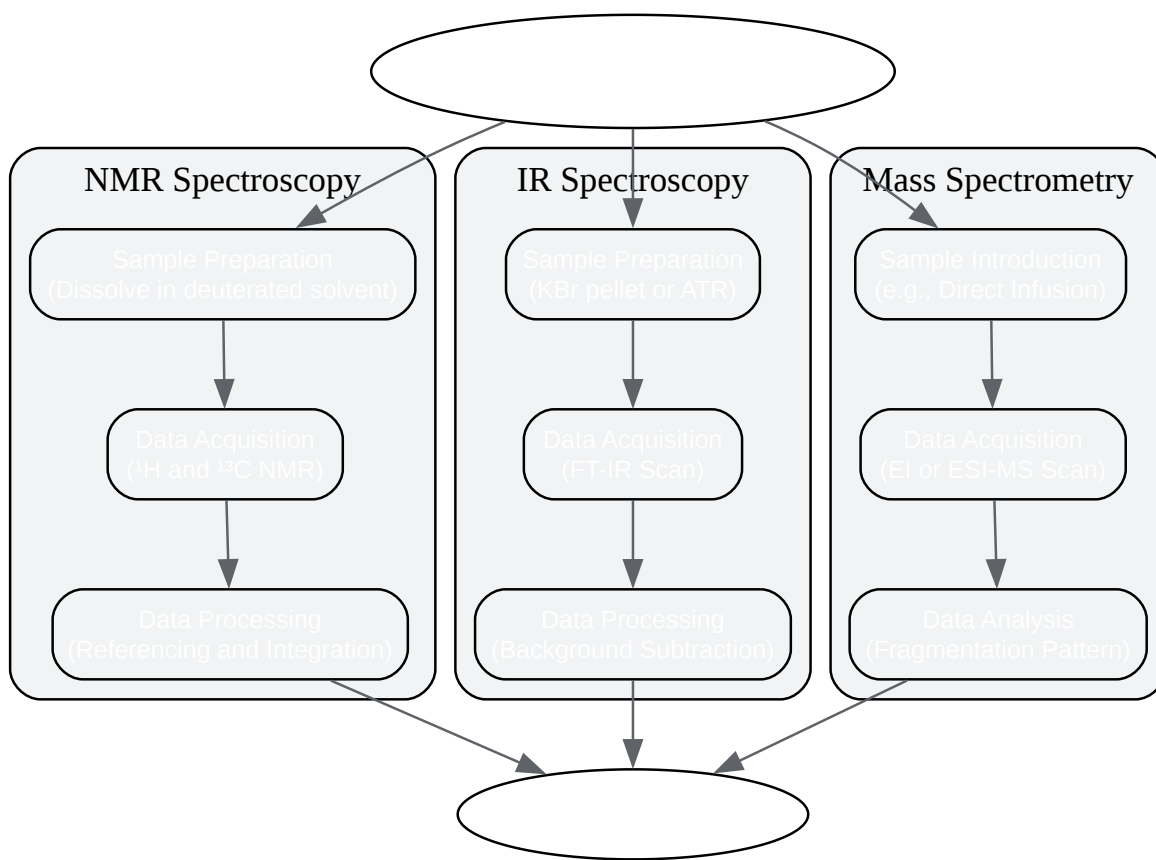
- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

- Acquisition:
  - Scan the sample over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans for a good signal-to-noise ratio.
  - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI, or a GC/LC inlet for EI).
- Instrumentation: Use a mass spectrometer capable of the desired ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Acquisition:
  - EI-MS: Acquire a mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
  - ESI-MS (for accurate mass): Acquire a high-resolution mass spectrum to confirm the elemental composition.





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Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.

## Conclusion

This technical guide has presented a detailed prediction of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **Phenyl pyridin-3-ylcarbamate**. The interpretations are based on fundamental principles of spectroscopy and analysis of related structures. The provided methodologies for data acquisition serve as a practical resource for researchers. While this guide offers a robust framework for the spectroscopic characterization of the title compound, experimental verification remains the gold standard for structural elucidation.

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